1-Benzyl-2-pyrrolidinethione
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Overview
Description
1-Benzyl-2-pyrrolidinethione is an organic compound with the molecular formula C₁₁H₁₃NS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a thione group (C=S) at the second position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-pyrrolidinethione can be synthesized through several methods. One common approach involves the reaction of N-benzylpyrrolidine with sulfurizing agents such as phosphorus pentasulfide (P₂S₅) in an inert solvent like carbon disulfide (CS₂). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-pyrrolidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrrolidinethione derivatives.
Scientific Research Applications
1-Benzyl-2-pyrrolidinethione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-pyrrolidinethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
1-Benzyl-2-pyrrolidinone: Similar structure but with a carbonyl group (C=O) instead of a thione group.
N-Benzylpyrrolidine: Lacks the thione group, making it less reactive in certain chemical reactions.
2-Pyrrolidinethione: Lacks the benzyl group, affecting its lipophilicity and biological activity.
Uniqueness: 1-Benzyl-2-pyrrolidinethione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound in various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
1-benzylpyrrolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOAUZJVLZQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)N(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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